Coriolic acid
Overview
Description
Coriolic acid, also known as ®-13-hydroxy-cis-9, trans-11-octadecadienoic acid, is a rare fatty acid found in Coriaria seed oil . It was isolated as the methyl ester from two Coriaria seed oils in 66 and 68% yields .
Synthesis Analysis
The chemoenzymatic conversion of trilinolein to (+)-coriolic acid has been investigated. This process involves the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid. These reactions were coupled in a two-phase medium that consisted of a pH 9 borate buffer and a water-immiscible organic solvent (octane) .Molecular Structure Analysis
Coriolic acid has a molecular formula of C18H32O3 and a molecular weight of 296.44 . The double bonds and hydroxyl group were located by periodate-permanganate oxidation before, and chromic acid oxidation after, hydrogenation of the double bonds .Chemical Reactions Analysis
Coriolic acid is produced through the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid . It has been suggested that coriolic acid could be an intermediate in the biogenetic conversion of linoleic acid to conjugated trienoic acids .Physical And Chemical Properties Analysis
Coriolic acid is a type of fatty acid. Fatty acids are known for their ability to form triglycerides, which are the main form of storage lipids in most plants .Scientific Research Applications
Cancer Research :
- Coriolic acid, extracted from Salicornia herbacea L., has shown promise in targeting breast cancer stem cells (BCSCs). It inhibits the formation of mammospheres, induces apoptosis in BCSCs, and decreases the population of CD44^high/CD24^low cells, which are indicative of a cancer stem cell phenotype. Furthermore, it downregulates specific genes related to cancer stem cells such as Nanog, Oct4, and CD44, and decreases transcriptional and translational levels of the c-Myc gene, a critical factor for CSC survival (Yu-Chan Ko et al., 2020).
Synthesis and Applications :
- Research has been conducted on the stereoselective synthesis of coriolic acid and its natural ionophore counterpart, dimorphecolic acid. These substances, derived from bovine heart mitochondria, have also been identified as self-defensive substances in rice plants against rice blast disease (A. Rao et al., 1985).
- Another study on the synthesis of coriolic acid involved creating a novel synthetic approach starting from readily available compounds. This process included a series of reactions such as acylation, coupling, and enantioselective reduction (F. Babudri et al., 2000).
Biochemical Studies :
- Coriolic acid was isolated from Coriaria seed oils, and its intraglyceride distribution was studied. The research indicated a preference for the corioloyl group in the 1,3-positions of triglyceride molecules, suggesting its significance in the biogenetic conversion of linoleic acid to conjugated trienoic acids (W. Tallent et al., 1968).
Antibacterial Properties :
- Isolated from the cyanobacterium Oscillatoria redekei, coriolic acid demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus. This was the first report of such activity by hydroxylated unsaturated fatty acids and the occurrence of coriolic acid in cyanobacteria (S. Mundt et al., 2003).
properties
IUPAC Name |
(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-BSZOFBHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316494 | |
Record name | (±)-Coriolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coriolic acid | |
CAS RN |
18104-45-5 | |
Record name | (±)-Coriolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Coriolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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